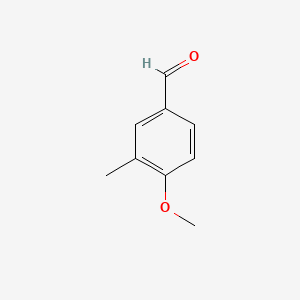

4-Methoxy-3-methylbenzaldehyde

描述

Nomenclature and Chemical Representation

The precise identification and representation of a chemical compound are fundamental to scientific communication. This section details the standardized naming and structural formulas for 4-methoxy-3-methylbenzaldehyde.

IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is this compound. nih.gov This name explicitly describes the molecule's structure: a benzaldehyde (B42025) core with a methoxy (B1213986) group (-OCH₃) at the fourth carbon position and a methyl group (-CH₃) at the third carbon position of the benzene (B151609) ring.

Synonyms and Common Names

In addition to its formal IUPAC name, this compound is known by several other names in scientific literature and commercial catalogs. These synonyms are often based on older naming conventions or highlight different structural aspects of the molecule.

| Synonym | Reference |

| 3-Methyl-p-anisaldehyde | chembk.comsigmaaldrich.comstenutz.eu |

| 3-Methyl-4-methoxybenzaldehyde | nih.govstenutz.eulgcstandards.comcas.org |

| 4-Methoxy-m-tolualdehyde | nih.govchembk.com |

| Benzaldehyde, 4-methoxy-3-methyl- | nih.govchembk.comcas.org |

Molecular Formula and Weight

The molecular formula of this compound is C₉H₁₀O₂. chembk.com This indicates that each molecule is composed of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms. The molecular weight of the compound is approximately 150.17 g/mol . sigmaaldrich.compharmaffiliates.com

Historical Context and Initial Academic Mentions

While early mentions of this compound are not extensively documented in readily available historical archives, its synthesis and study are rooted in the broader development of organic chemistry. The synthesis of related aromatic aldehydes has been a topic of interest for over a century. thieme-connect.de An early reference to the properties of this compound can be found in a 1961 publication by Eliseeva, V. N. in the "Tr. Vses. Nauchn.-Issled. Inst. Sintetich. i Natural'n. Dushistykk Veshchestv". cas.org The synthesis of similar compounds, such as 3-methoxy-4-methylbenzaldehyde, has been described through methods like the Rosenmund reaction, which involves the reduction of an acid chloride. The study of such substituted benzaldehydes has been crucial for understanding structure-activity relationships and for developing new synthetic methodologies.

Significance in Contemporary Chemical Research

This compound continues to be a relevant molecule in modern chemical research due to its utility as a versatile intermediate. Aromatic aldehydes are pivotal in the production of a wide array of fine chemicals, including those used in the pharmaceutical, cosmetic, and agricultural industries. rsc.orgontosight.ai

In the realm of medicinal chemistry, substituted benzaldehydes are precursors to various biologically active compounds. For instance, this compound has been utilized in the synthesis of curcumin (B1669340) analogs, which are investigated for their potential therapeutic properties. unc.edu The structural motifs present in this aldehyde are found in molecules studied for their antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.ai

Furthermore, in materials science, this compound and its derivatives can serve as building blocks for more complex molecular architectures. For example, acetal (B89532) compounds derived from aromatic aldehydes are used as nucleating agents to improve the transparency of polymers like polypropylene. google.com The reactivity of the aldehyde group allows for its incorporation into larger polymeric structures and functional materials.

The ongoing exploration of this compound and related compounds in various research fields underscores its continued importance. Studies involving this compound contribute to the development of new synthetic methods and the discovery of novel molecules with valuable applications. georganics.skresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLBIQHZWFWSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186399 | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32723-67-4 | |

| Record name | 4-Methoxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32723-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032723674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH5G8E8NAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methoxy 3 Methylbenzaldehyde

Established Chemical Synthesis Routes

Traditional synthetic pathways to 4-methoxy-3-methylbenzaldehyde often involve multi-step sequences that allow for the precise introduction of functional groups onto the aromatic ring. These methods, while reliable, may require stringent reaction conditions and the use of hazardous reagents.

Multi-step Preparations

A common multi-step approach to this compound begins with readily available precursors such as m-cresol (B1676322) or 2-methylanisole (B146520). One established route involves the initial formylation of the aromatic ring followed by methylation of a hydroxyl group, or vice versa.

For instance, starting from o-cresol (B1677501), a Reimer-Tiemann reaction can be employed to introduce a formyl group, yielding 4-hydroxy-3-methylbenzaldehyde (B106927). This reaction typically utilizes chloroform (B151607) in a basic solution. Subsequent methylation of the phenolic hydroxyl group, often using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, affords the final product, this compound.

Alternatively, 2-methylanisole can serve as the starting material. Formylation of 2-methylanisole can be achieved through various methods, including the Vilsmeier-Haack and Duff reactions, to introduce the aldehyde functionality. nsf.gov

Table 1: Example of a Multi-step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | o-Cresol | 1. CHCl₃, NaOH2. H₃O⁺ | 4-Hydroxy-3-methylbenzaldehyde |

| 2 | 4-Hydroxy-3-methylbenzaldehyde | (CH₃)₂SO₄, K₂CO₃, Acetone | This compound |

Regioselective Synthesis Approaches

The regioselectivity of the formylation step is a critical aspect of these syntheses. The directing effects of the substituents on the aromatic ring play a significant role in determining the position of the incoming formyl group. In the case of 2-methylanisole, the methoxy (B1213986) group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of these directing effects influences the regiochemical outcome of formylation reactions.

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from dimethylformamide and phosphorus oxychloride), is a widely used method for the formylation of electron-rich aromatic compounds. mychemblog.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com For 2-methylanisole, formylation is generally directed to the position para to the methoxy group due to its strong activating and directing effect, leading to the desired this compound. chemistrysteps.com

The Duff reaction, which uses hexamine as the formylating agent in an acidic medium, is another method for the ortho-formylation of phenols. wikipedia.orgsemanticscholar.orgrsc.org While typically favoring the ortho position, the regioselectivity can be influenced by the steric and electronic properties of the substituents present on the aromatic ring. wikipedia.orgsemanticscholar.org

Protecting Group Strategies in Synthesis

In more complex syntheses or when dealing with molecules containing multiple reactive functional groups, the use of protecting groups may be necessary to achieve the desired transformations selectively. rug.nlacs.orgnih.govresearchgate.netrsc.org For instance, if a starting material contains other functional groups that are sensitive to the conditions of formylation or methylation, these groups would need to be temporarily protected.

In the context of synthesizing this compound, if a synthetic route involved a precursor with a reactive group that could interfere with the formylation or methylation steps, a suitable protecting group would be introduced at an early stage and then removed after the desired transformations are complete. For example, if a more complex analogue of o-cresol with an additional reactive functional group were used, this group might be protected before the Reimer-Tiemann reaction and deprotected after the final methylation step. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Methods

Solvent-free or solid-state reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. nih.govirjet.netchemicaljournals.comgifsa.ac.in The direct absorption of microwave energy by the reactants can lead to rapid heating and significantly reduced reaction times. nih.govirjet.net

While specific examples for the solvent-free synthesis of this compound are not extensively documented in readily available literature, the principles of microwave-assisted synthesis of substituted benzaldehydes are well-established. irjet.net Such a method could potentially involve the reaction of a suitable precursor with a formylating agent in the absence of a solvent, possibly with the aid of a solid support, under microwave irradiation. irjet.net

Table 2: General Advantages of Microwave-Assisted Solvent-Free Synthesis

| Feature | Description |

| Reduced Reaction Time | Reactions are often completed in minutes compared to hours for conventional heating. nih.gov |

| Energy Efficiency | Direct heating of reactants is more energy-efficient than bulk heating of a solvent. |

| Reduced Waste | Elimination of solvent waste contributes to a greener process. |

| Improved Yields | Rapid heating can sometimes lead to higher product yields and fewer side products. nih.gov |

Catalytic Approaches (e.g., photocatalysis)

Catalytic methods are at the heart of green chemistry as they can facilitate reactions with high efficiency and selectivity, often under milder conditions. Photocatalysis, which utilizes light to drive chemical reactions in the presence of a photocatalyst, is a promising green technology. rsc.orgacs.orgbath.ac.uknih.govepa.gov

The selective oxidation of toluene (B28343) derivatives to the corresponding benzaldehydes is an area of active research. google.comresearchgate.netresearchgate.net Photocatalytic methods using semiconductor materials like titanium dioxide (TiO₂) have been explored for the oxidation of toluene to benzaldehyde (B42025). epa.gov This approach offers a potentially cleaner alternative to traditional oxidation methods that often use stoichiometric and hazardous oxidizing agents.

While direct photocatalytic synthesis of this compound from 2-methylanisole is a plausible green route, detailed studies and optimized conditions for this specific transformation are an area for further research and development. The challenge lies in achieving high selectivity for the desired aldehyde without over-oxidation to the corresponding carboxylic acid.

Synthesis of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. nih.govchem-station.com The synthesis of labeled this compound can be achieved by incorporating isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.

Deuterium Labeling:

Deuterium can be introduced into the formyl group or at specific positions on the aromatic ring.

Formyl Group Labeling: A direct method for formyl-selective deuteration of aldehydes using D₂O as the deuterium source has been developed, offering an atom-economical approach. rsc.org This method often employs photoredox catalysis.

Aromatic Ring Labeling: Deuterium can be incorporated into the aromatic ring of the precursor, 2-methylanisole, through electrophilic aromatic substitution using a deuterium source like D₂SO₄. The position of deuteration would be directed by the activating methoxy and methyl groups.

Carbon-13 Labeling:

The introduction of a ¹³C label can be more synthetically challenging and often requires a multi-step synthesis starting from a ¹³C-labeled precursor.

Labeled Methyl Groups: ¹³C-labeled methyl iodide (¹³CH₃I) or dimethyl sulfate ((¹³CH₃)₂SO₄) could be used in the final methylation step if the synthesis proceeds via a phenolic intermediate.

Labeled Formyl Group: Synthesis of a ¹³C-labeled formyl group could potentially be achieved using a ¹³C-labeled formylating agent in reactions like the Vilsmeier-Haack or Duff reactions. For instance, ¹³C-labeled DMF could be synthesized and used to generate a ¹³C-Vilsmeier reagent.

Aromatic Ring Labeling: Introducing a ¹³C label into the aromatic ring would necessitate a more complex synthetic strategy, likely starting from a simple, commercially available ¹³C-labeled benzene (B151609) derivative and building the desired substitution pattern. For example, ¹³C₆-labeled anisole (B1667542) could be a starting point for a multi-step synthesis. nih.gov

The choice of labeling strategy depends on the specific mechanistic question being investigated. For studying the mechanism of the formylation step, a labeled formylating agent would be ideal. To probe the reactivity of the aromatic ring, a ring-labeled precursor would be necessary.

Reactivity and Mechanistic Investigations of 4 Methoxy 3 Methylbenzaldehyde

Aldehyde Group Reactivity

The reactivity of the aldehyde functional group in 4-methoxy-3-methylbenzaldehyde is fundamentally dictated by the electrophilic nature of the carbonyl carbon. However, this reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The presence of two electron-donating groups, the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, increases the electron density on the carbonyl carbon through resonance and inductive effects. ncert.nic.inlearncbse.in This reduces the polarity of the carbonyl group, making the carbon atom less electrophilic compared to unsubstituted benzaldehyde (B42025). ncert.nic.in Consequently, this compound is generally less reactive towards nucleophiles than benzaldehyde itself. ncert.nic.indoubtnut.com

Nucleophilic addition is a characteristic reaction of aldehydes. In these reactions, a nucleophile attacks the partially positive carbonyl carbon atom. ncert.nic.in For this compound, the rate of these reactions is influenced by the electron-donating substituents.

Common nucleophilic addition reactions include:

Addition of Hydrogen Cyanide (HCN): Aldehydes react with hydrogen cyanide to form cyanohydrins. The reaction is typically catalyzed by a base, which generates the more potent cyanide ion (CN⁻) nucleophile. ncert.nic.in The reduced electrophilicity of the carbonyl carbon in this compound would result in a slower reaction rate compared to an aldehyde with electron-withdrawing groups. doubtnut.combyjus.com

Acetal (B89532) Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. This is a reversible reaction often used to protect the aldehyde group during other synthetic steps. learncbse.in

The table below illustrates the relative reactivity of various substituted benzaldehydes in nucleophilic addition reactions, highlighting the impact of different electronic effects.

| Compound | Substituent at para-position | Electronic Effect of Substituent | Expected Reactivity towards Nucleophilic Addition |

| p-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing (-R, -I) | Highest |

| Benzaldehyde | -H | None (Reference) | High |

| p-Tolualdehyde | -CH₃ | Electron-donating (+I, Hyperconjugation) | Moderate |

| p-Methoxybenzaldehyde | -OCH₃ | Electron-donating (+R > -I) | Low |

| This compound | -OCH₃ (and -CH₃ at meta) | Electron-donating (+R, +I) | Lowest |

This table is generated based on established principles of electronic effects on carbonyl reactivity. learncbse.indoubtnut.com

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. ncert.nic.in The specific choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Studies on similar substituted benzaldehydes have demonstrated oxidation using reagents such as tetraethylammonium (B1195904) bromochromate (TEABC) in a mixture of dimethyl formamide (B127407) and acetic acid, which results in the formation of the corresponding acid. researchgate.net Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are also effective for this conversion. ncert.nic.in The oxidation of methyl ketones by sodium hypohalite (the haloform reaction) is another relevant pathway for compounds with a methyl group attached to the carbonyl carbon, though not directly applicable to this benzaldehyde. ncert.nic.in

The aldehyde group is susceptible to reduction to a primary alcohol, yielding (4-methoxy-3-methylphenyl)methanol. This can be accomplished using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes to alcohols. NaBH₄ is a milder reagent and is often preferred for its selectivity.

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction method that uses a hydrogen source like isopropanol (B130326) and a metal alkoxide catalyst. Studies on the structurally similar 4-methoxybenzaldehyde (B44291) have shown that it can be reduced to 4-methoxybenzyl alcohol in good to excellent yields using zirconium and hafnium-based catalysts in isopropanol. osti.gov For instance, a zirconium complex catalyst generated a 94% yield of 4-methoxybenzyl alcohol after 24 hours at 100°C. osti.gov Another method involves hydrosilylation reduction using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate, which has been shown to be effective for reducing 4-methoxybenzaldehyde. researchgate.net

The following table summarizes conditions used for the reduction of a closely related substrate, 4-methoxybenzaldehyde.

| Reducing Agent/Catalyst | Hydrogen Source | Temperature | Reaction Time | Product | Yield | Reference |

| Zirconium Complex I | Isopropanol | 100°C | 24 h | 4-Methoxybenzyl alcohol | 94% | osti.gov |

| Hafnium Complex III | Isopropanol | 100°C | 24 h | 4-Methoxybenzyl alcohol | Good | osti.gov |

| Polymethylhydrosiloxane (PMHS)/K₂CO₃ | PMHS | Not specified | Not specified | 4-Methoxybenzyl alcohol | High | researchgate.net |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is significantly influenced by the three substituents attached to it: the methoxy group, the methyl group, and the aldehyde group.

The directing effects of the existing substituents determine the position of incoming electrophiles on the aromatic ring. libretexts.org

Methoxy Group (-OCH₃): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance (+R effect). quora.comlibretexts.org

Methyl Group (-CH₃): This is a weakly activating group and is also ortho, para-directing, primarily through an inductive effect (+I) and hyperconjugation. learncbse.inlibretexts.org

Aldehyde Group (-CHO): This is a deactivating group and is meta-directing because it withdraws electron density from the ring through resonance (-R effect). ncert.nic.inlibretexts.org

In this compound, the powerful activating and directing effect of the methoxy group dominates. libretexts.org The positions ortho and para to the methoxy group are at C5 and C2, respectively. The para position (C2) is already substituted with the aldehyde group. Therefore, electrophilic attack is strongly favored at the C5 position, which is ortho to the methoxy group and meta to both the methyl and aldehyde groups. The C1 position is sterically hindered by the adjacent methyl group. Thus, the major product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, is expected to be the 5-substituted derivative.

Effect on the Aromatic Ring: Both the methoxy and methyl groups are electron-donating, thereby activating the aromatic ring towards electrophilic aromatic substitution. quora.com They increase the electron density of the π-system, making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene or benzaldehyde. quora.com The methoxy group's resonance effect is particularly strong in stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during ortho and para attack, which is why these positions are favored. libretexts.org

Effect on the Aldehyde Group: Conversely, the electron-donating nature of these substituents decreases the reactivity of the aldehyde group in nucleophilic addition reactions. ncert.nic.inlearncbse.in By pushing electron density into the ring and towards the carbonyl group, they reduce the partial positive charge on the carbonyl carbon. doubtnut.com This makes the aldehyde less electrophilic and less susceptible to attack by nucleophiles compared to benzaldehyde or benzaldehydes bearing electron-withdrawing groups. learncbse.indoubtnut.com

Steric Hindrance Considerations

In the molecular structure of this compound, the aldehyde group (-CHO) is flanked by a methyl group (-CH3) at the ortho position. This arrangement introduces significant steric considerations that influence the compound's reactivity. This phenomenon, often referred to as the "ortho effect," arises from the spatial bulk of the ortho-substituent interfering with the functional group.

The primary steric effect in this molecule is the hindrance around the carbonyl carbon of the aldehyde. For a reaction to occur at the aldehyde, such as a nucleophilic attack, the incoming nucleophile must approach the partially positive carbonyl carbon. The presence of the adjacent methyl group can physically obstruct this approach path, potentially slowing down the reaction rate compared to an unhindered aldehyde like 4-methoxybenzaldehyde.

Furthermore, steric hindrance can force the aldehyde group to twist out of the plane of the benzene ring. In a planar conformation, the aldehyde group can participate in resonance with the aromatic ring, which delocalizes electron density and stabilizes the molecule. When twisted out of plane, this resonance is inhibited. This disruption of coplanarity raises the ground state energy of the molecule and can affect the energy of the transition state, thereby altering the activation energy of a reaction. Studies on various ortho-substituted benzaldehydes and related carbonyl compounds have shown that the bulk of ortho groups can lead to steric inhibition of resonance and solvation, which in turn affects the compound's basicity and reactivity.

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, involving the joining of two molecules with the elimination of a small molecule, typically water. The electrophilic carbon atom of the aldehyde's carbonyl group is the primary site for these reactions.

This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction is a classic example of nucleophilic addition to the carbonyl group followed by elimination. The general mechanism proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes dehydration (loss of a water molecule), often catalyzed by a weak acid, to form the stable carbon-nitrogen double bond (C=N) characteristic of a Schiff base.

The reaction is commonly carried out by refluxing the aldehyde and the primary amine in an alcohol solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid to facilitate dehydration.

The formation of the Schiff base can be monitored using spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the disappearance of the C=O stretching band of the aldehyde and the N-H bands of the primary amine, coupled with the appearance of a strong C=N stretching band (typically in the 1603–1650 cm⁻¹ region), confirms the product formation. Similarly, ¹H NMR spectroscopy would show the appearance of a characteristic singlet for the azomethine proton (-HC=N-).

Table 1: General Conditions and Spectroscopic Data for Schiff Base Formation This table provides illustrative data based on typical reactions of substituted benzaldehydes.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Reactants | Aldehyde and Primary Amine | This compound, Aniline (B41778) derivatives, Aliphatic amines |

| Solvent | Commonly used solvent | Ethanol, Methanol |

| Catalyst | Optional acid catalyst | Glacial Acetic Acid (catalytic amount) |

| Conditions | Reaction temperature and time | Reflux, 1-5 hours |

| FTIR (C=O stretch) | Aldehyde carbonyl peak | Disappears (initially ~1700 cm⁻¹) |

| FTIR (C=N stretch) | Imine (azomethine) peak | Appears (~1603-1650 cm⁻¹) |

| ¹H NMR (-HC=N-) | Azomethine proton signal | Appears (singlet, ~8-9 ppm) |

The Knoevenagel condensation is another key reaction of this compound. It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine (B6355638) or pyridine. This reaction is a versatile method for forming new carbon-carbon double bonds.

The mechanism is initiated by the basic catalyst, which deprotonates the active methylene compound to generate a highly nucleophilic carbanion (enolate). This carbanion then attacks the carbonyl carbon of this compound. The resulting intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product.

Common active methylene compounds used in this reaction include diethyl malonate, malononitrile, and ethyl acetoacetate. The choice of reactants and reaction conditions can influence the final product. For example, reactions can be performed in various solvents like benzene or ethanol, or even under solvent-free conditions.

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Electron-Withdrawing Groups (EWGs) | Typical Product Type |

|---|---|---|

| Diethyl malonate | Two -COOEt groups | Benzylidenemalonate ester |

| Malononitrile | Two -CN groups | Benzylidenemalononitrile |

| Ethyl acetoacetate | -COCH₃ and -COOEt groups | α,β-Unsaturated keto-ester |

| Meldrum's acid | Cyclic diester | Isopropylidene derivative |

Mechanistic Studies of Transformations Involving this compound

Investigating the mechanisms of reactions involving this compound provides deep insight into its reactivity, allowing for the prediction of product formation and the optimization of reaction conditions.

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. It represents the point of maximum potential energy and cannot be isolated. The analysis of this state is crucial for understanding the reaction's activation energy and mechanism.

For reactions like Schiff base formation or Knoevenagel condensation involving this compound, the transition state would involve the partially formed bonds between the nucleophile (amine or carbanion) and the aldehyde's carbonyl carbon. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for modeling these fleeting structures.

A transition state analysis for the Knoevenagel condensation, for instance, would calculate the geometry and energy of the transition state for the nucleophilic attack of the carbanion on the aldehyde. This would reveal how the steric hindrance from the ortho-methyl group and the electronic effects of both the methyl and methoxy groups influence the activation barrier of the reaction. Such studies can help elucidate why certain catalysts are more effective or why specific isomers are formed preferentially.

Kinetic studies measure reaction rates to determine how factors like concentration, temperature, and catalysts influence the speed of a reaction. This data is used to derive a rate law and propose a detailed reaction mechanism.

For reactions of this compound, kinetic studies can quantify the impact of its specific substitution pattern. A kinetic study of the Knoevenagel condensation of various substituted benzaldehydes with diethyl malonate, catalyzed by piperidine, revealed that both electron-donating and electron-withdrawing substituents on the benzene ring retard the reaction compared to unsubstituted benzaldehyde.

The rate-determining step in this reaction is generally considered to be the attack of the carbanion on the carbonyl carbon. The substituents on this compound would have competing effects:

Methoxy group (-OCH₃): This group is electron-donating via resonance (+R effect), which deactivates the carbonyl group toward nucleophilic attack by increasing electron density on the ring and carbonyl carbon. It is also electron-withdrawing via induction (-I effect).

Methyl group (-CH₃): This group is weakly electron-donating (+I effect) and also introduces steric hindrance as discussed previously.

The net effect of these factors on the reaction rate constant (k) would be complex. Based on the findings of Ogata and Tsuchida (1958), the combination of a +R group (methoxy) and a +I group (methyl) would likely result in a slower reaction rate for this compound in the Knoevenagel condensation compared to unsubstituted benzaldehyde.

Table 3: Relative Rate Constants for Piperidine-Catalyzed Knoevenagel Condensation of Substituted Benzaldehydes with Diethyl Malonate Data adapted from the kinetic study by Ogata and Tsuchida (1958). The study did not include this compound; related compounds are shown for comparison.

| Benzaldehyde Substituent | Relative Rate Constant (k/k₀) | Dominant Electronic Effect |

|---|---|---|

| H (Unsubstituted) | 1.00 | Reference |

| p-CH₃ | 0.70 | +I (Electron-donating) |

| p-OCH₃ | 0.43 | +R, -I (Net donating) |

| p-Cl | 0.81 | -I, +R (Net withdrawing) |

| p-NO₂ | 0.58 | -R, -I (Strongly withdrawing) |

Computational Modeling of Reaction Pathways for this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the computational investigation of reaction pathways specifically involving this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are common for understanding the reactivity and mechanistic details of related aromatic aldehydes, direct research into the specific reaction mechanisms of this compound is not publicly documented.

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. This provides invaluable insight into reaction kinetics and thermodynamics. For instance, studies on similar molecules like 3,4-dimethoxybenzaldehyde (B141060) have successfully used DFT to characterize multi-step reaction pathways, including transition states and intermediates. Likewise, computational models have been developed for the reactions of other benzaldehyde derivatives, such as their condensation or oxidation processes.

However, searches for equivalent computational data for this compound—including transition state energies, reaction coordinates, and optimized geometries of intermediates for reactions such as oxidation, reduction, or condensation—did not yield specific findings. The existing computational research on analogous compounds focuses on aspects like conformational analysis, spectroscopic properties, and non-linear optical properties, rather than detailed mechanistic pathways of reactions involving the aldehyde functional group.

Consequently, it is not possible to provide detailed research findings or data tables on the computational modeling of reaction pathways for this compound at this time. This specific area appears to be an open field for future theoretical and computational investigation. Such research would be beneficial for understanding the compound's reactivity and could aid in the design of new synthetic routes or the prediction of its behavior in various chemical environments.

Derivatives and Analogs of 4 Methoxy 3 Methylbenzaldehyde in Academic Research

Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes, including analogs of 4-methoxy-3-methylbenzaldehyde, often involves electrophilic aromatic substitution reactions. One classic method for introducing a formyl group (-CHO) onto a phenol (B47542), such as o-cresol (B1677501), is the Reimer-Tiemann reaction. researchgate.net This reaction utilizes chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) electrophile, which attacks the aromatic ring, followed by hydrolysis to form the aldehyde. researchgate.net This method can produce ortho and para hydroxy benzaldehydes. researchgate.net

Further derivatization can be achieved through reactions targeting the existing functional groups. For instance, the hydroxyl group of a precursor like 3-Methoxy-4-hydroxybenzaldehyde (vanillin) can be acetylated using acetic anhydride (B1165640) in the presence of sodium hydroxide (B78521) to yield 4-acetoxy-3-methoxybenzaldehyde. rfppl.co.in Such modifications alter the electronic properties and reactivity of the molecule for subsequent synthetic steps.

Phenethylamine (B48288) Derivatives and Related Compounds

Substituted benzaldehydes are key precursors in the synthesis of phenethylamines, a class of compounds based on the phenethylamine structure. wikipedia.org These derivatives are formed by replacing one or more hydrogen atoms on the core structure with various substituents, leading to a wide range of pharmacological activities, including roles as central nervous system stimulants and hallucinogens. wikipedia.org

A common synthetic route from a benzaldehyde (B42025) to a phenethylamine involves a condensation reaction, such as a Henry reaction with a nitroalkane (e.g., nitroethane), to form a nitroalkene. For example, this compound can be used to prepare (4-methoxy-3-methylphenyl)-2-nitroalkene. sigmaaldrich.com Subsequent reduction of the nitro group and the alkene double bond yields the corresponding substituted phenethylamine.

Coumarin (B35378) Derivatives

Coumarins, which are characterized by a benzopyrone structure, are another important class of derivatives synthesized from substituted benzaldehydes. researchgate.net These compounds are found as secondary metabolites in various plants and exhibit a broad spectrum of biological activities. researchgate.net The synthesis of coumarin derivatives often involves condensation reactions. For instance, a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin has been synthesized from 4-hydroxy-3-methylbenzaldehyde (B106927) and 3-acetylcoumarin. researchgate.net

The Pechmann reaction is a widely used method for coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester under acidic catalysis. researchgate.net Various catalysts, including Amberlyst-15, InCl3, and H2SO4, have been employed to facilitate this condensation. researchgate.net While not a direct reaction of the aldehyde, precursors to this compound or its hydroxylated analogs can be used in such syntheses to generate coumarins with specific substitution patterns.

Schiff Base Derivatives

Schiff bases, or azomethines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde. ukm.myresearchgate.net The imine linkage (-C=N-) in Schiff bases is crucial to their chemical and biological properties. researchgate.net Aromatic aldehydes with effective conjugation systems, such as this compound and its analogs, form more stable Schiff bases compared to their aliphatic counterparts. ukm.myresearchgate.net

The synthesis typically involves refluxing equimolar amounts of the substituted benzaldehyde and a primary amine in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netgrowingscience.com This straightforward method has been used to prepare a wide variety of Schiff bases from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other related aldehydes, which are then studied for their diverse applications. researchgate.netqub.ac.uk

Examples of Schiff Base Synthesis from Substituted Benzaldehydes

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Various Aromatic Amines | Vanillin-derived Schiff Bases | researchgate.netqub.ac.uk |

| 4-(Methylthio)benzaldehyde | Various Amines | 4-(Methylthio)benzaldehyde Schiff Bases | growingscience.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol | researchgate.net |

Analogues with Altered Substituent Patterns (e.g., fluoro-, hydroxy-, chloro-)

The synthesis and study of analogues where the substituent pattern on the benzaldehyde ring is altered provide insight into structure-property relationships. Various commercially available analogs feature fluoro, hydroxy, or chloro groups, which modify the electronic and steric characteristics of the molecule.

Examples of such analogs include:

Fluoro-substituted: 3-Fluoro-4-methoxybenzaldehyde and 4-Fluoro-3-methoxybenzaldehyde are used as building blocks in organic synthesis. fishersci.ca The high electronegativity of fluorine can significantly alter the reactivity of the aldehyde and the properties of its derivatives.

Hydroxy-substituted: 4-Hydroxy-3-methylbenzaldehyde is a direct analog where the methoxy (B1213986) group is replaced by a hydroxyl group. researchgate.net Another example is 2-hydroxy-4-methoxybenzaldehyde. thegoodscentscompany.com The presence of the acidic hydroxyl group offers an additional site for chemical modification.

Chloro-substituted: In the synthesis of coumarin derivatives, 4-chloro-3-formyl coumarin can be prepared from 4-hydroxycoumarin (B602359) derivatives, introducing a chloro-substituent that can be displaced by other nucleophiles.

Selected Analogs of this compound

| Compound Name | Molecular Formula | Key Substituents | Reference |

|---|---|---|---|

| 3-Fluoro-4-methoxybenzaldehyde | C8H7FO2 | 3-Fluoro, 4-Methoxy | fishersci.ca |

| 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | 4-Fluoro, 3-Methoxy | |

| 2-Hydroxy-4-methoxybenzaldehyde | C8H8O3 | 2-Hydroxy, 4-Methoxy | thegoodscentscompany.com |

| 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | 4-Hydroxy, 3-Methyl | researchgate.net |

Exploration of Structure-Reactivity Relationships in Derivatives

Altering the substituents on the aromatic ring of benzaldehyde derivatives allows researchers to explore structure-reactivity relationships. The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly influence the chemical and physical properties of the resulting compounds. nih.gov

For example, in a study of 3-methoxycarbonylcoumarin derivatives, substituents with different electronic properties (Br, NO2, OH, OMe) were shown to affect the intramolecular interactions and stability of the compounds. nih.gov These electronic effects also had a significant impact on the antioxidant properties and protein binding affinities of the coumarin derivatives. nih.gov Similarly, the synthesis of a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin from 4-hydroxy-3-methylbenzaldehyde highlights how the specific arrangement of functional groups on the benzaldehyde precursor dictates the structure of the final, more complex molecule. researchgate.net These studies underscore the importance of systematic structural modification in tuning the properties of derivatives for specific scientific investigations.

Advanced Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of 4-Methoxy-3-methylbenzaldehyde. The analysis of vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), to provide precise assignments of the observed bands. scispace.comijsrst.com For analogous substituted benzaldehydes, studies have detailed the characteristic vibrations of the aldehyde, methoxy (B1213986), and methyl groups, as well as the benzene (B151609) ring. researchgate.netscispace.com

Key vibrational modes for substituted benzaldehydes include the C-H stretching vibrations of the aromatic ring, typically found in the 3120-3000 cm⁻¹ region. researchgate.net The aldehyde group presents a characteristic C-H stretch between 2871–2806 cm⁻¹. researchgate.net The prominent C=O stretching vibration of the aldehyde is a strong indicator in IR spectra. Additionally, C-C stretching vibrations within the aromatic ring are generally observed in the 1400-1650 cm⁻¹ range. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Benzaldehydes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3120 - 3000 | Stretching vibration of C-H bonds on the benzene ring. researchgate.net |

| Aldehyde C-H Stretch | 2880 - 2800 | Stretching of the carbonyl C-H bond. researchgate.net |

| Carbonyl C=O Stretch | 1710 - 1680 | Strong stretching vibration of the aldehyde's carbonyl group. |

| Aromatic C=C Stretch | 1650 - 1400 | In-plane stretching vibrations of the benzene ring. researchgate.net |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Asymmetric stretching of the methoxy ether linkage. |

Note: The data in this table is compiled from typical ranges for substituted benzaldehydes and is intended to be representative.

Normal mode analysis, typically performed using DFT calculations, allows for the detailed assignment of each vibrational frequency to a specific atomic motion within the molecule. For similar molecules like 4-methoxybenzaldehyde (B44291), such analyses have been crucial for resolving complex spectral regions where multiple vibrational modes overlap. scispace.com For this compound, a computational analysis would predict the frequencies and intensities of all fundamental vibrational modes. This includes in-plane and out-of-plane bending of the C-H bonds, ring deformation modes, and torsional modes associated with the methyl and methoxy substituents. scispace.com For example, the methoxy torsional mode in 4-methoxybenzaldehyde has been identified at approximately 160 cm⁻¹. scispace.com

In the solid state, molecules like this compound can be held together by weak intermolecular hydrogen bonds. Studies on the crystal structure of 4-methoxybenzaldehyde have revealed the presence of weak C-H···O hydrogen bonds that link the methyl group of one molecule to the carbonyl oxygen of a neighboring molecule. scispace.com These interactions, though weak, influence the molecular packing in the crystal lattice and can cause subtle shifts in the vibrational frequencies of the involved C-H and C=O groups. Similar C-H···π interactions have also been observed in related structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum provides a definitive confirmation of the compound's structure. The aldehyde proton appears as a distinct singlet at the most downfield position. The protons on the aromatic ring appear as distinct signals, with their splitting patterns and coupling constants determined by their positions relative to each other and the substituents. The methoxy and methyl groups each produce a sharp singlet. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom. nih.gov The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield. The quaternary and methine carbons of the aromatic ring can be distinguished, as can the carbons of the methoxy and methyl groups. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| ¹H NMR | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde | -CHO | ~9.85 | Singlet |

| Aromatic | Ar-H | ~7.71 | Doublet |

| Aromatic | Ar-H | ~7.67 | Doublet of Doublets |

| Aromatic | Ar-H | ~6.92 | Doublet |

| Methoxy | -OCH₃ | ~3.91 | Singlet |

| Methyl | Ar-CH₃ | ~2.25 | Singlet |

| ¹³C NMR | Assignment | Chemical Shift (ppm) | |

| Carbonyl | -CHO | ~191.0 | |

| Aromatic | C-O | ~163.0 | |

| Aromatic | C-CHO | ~130.0 | |

| Aromatic | C-CH₃ | ~129.5 | |

| Aromatic | CH | ~128.5 | |

| Aromatic | CH | ~126.0 | |

| Aromatic | CH | ~110.0 | |

| Methoxy | -OCH₃ | ~55.5 |

Note: Data is compiled from representative sources and may vary slightly depending on the solvent and experimental conditions. chemicalbook.com

While this compound is an achiral molecule, advanced 2D NMR techniques are valuable for unambiguously assigning proton and carbon signals, especially for more complex derivatives.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between scalar-coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This would be useful to confirm the assignment of the quaternary carbons by showing correlations from the methyl and methoxy protons to the aromatic carbons, and from the aldehyde proton to the C-CHO aromatic carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The nominal molecular weight of the compound is 150.17 g/mol . matrix-fine-chemicals.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. A prominent fragment is often the [M-1]⁺ ion at m/z 149, resulting from the loss of the aldehydic hydrogen radical, a characteristic fragmentation for benzaldehydes. researchgate.net Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group or the ring, followed by the loss of carbon monoxide (CO).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For C₉H₁₀O₂, the calculated exact mass is 150.06808 Da. uni.lu HRMS is also critical for determining the elemental composition of fragment ions, aiding in the elucidation of complex fragmentation pathways.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion | Proposed Structure/Origin |

|---|---|---|

| 150 | [M]⁺ | Molecular Ion |

| 149 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. researchgate.net |

| 135 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy or ring position. |

| 121 | [M-CHO]⁺ | Loss of the formyl radical. |

Note: This table represents plausible fragmentation pathways based on the structure and general fragmentation of substituted benzaldehydes.

Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₀O₂), which has a molecular weight of approximately 150.17 g/mol , the electron ionization mass spectrum is characterized by several key fragments that provide insight into its molecular structure. nih.govsigmaaldrich.com

The analysis typically begins with the identification of the molecular ion peak (M⁺), which corresponds to the intact molecule and would appear at a mass-to-charge ratio (m/z) of 150. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting ions. Common fragmentation pathways for aromatic aldehydes and ethers include:

Loss of a hydrogen radical (H•): A peak at m/z 149 ([M-1]⁺) is expected, resulting from the cleavage of the C-H bond of the aldehyde group, a common feature for benzaldehydes.

Loss of a methyl radical (•CH₃): A significant fragment at m/z 135 ([M-15]⁺) can be anticipated due to the cleavage of a methyl group from either the methoxy substituent or the toluene (B28343) backbone.

Loss of a formyl radical (•CHO): The cleavage of the entire aldehyde group results in a fragment at m/z 121 ([M-29]⁺).

Loss of a methoxy radical (•OCH₃): Fission of the aryl-ether bond can lead to a peak at m/z 119 ([M-31]⁺).

These characteristic fragments allow for the unambiguous identification of this compound in complex mixtures when analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Description |

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₉H₉O₂]⁺ | Loss of Hydrogen radical ([M-1]⁺) |

| 135 | [C₈H₇O₂]⁺ | Loss of Methyl radical ([M-15]⁺) |

| 121 | [C₈H₉O]⁺ | Loss of Formyl radical ([M-29]⁺) |

Metabolomics Applications

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. While specific metabolomics studies centered on this compound are not extensively documented, its chemical properties make it a relevant compound for this field. As a substituted benzaldehyde (B42025), it belongs to a class of compounds widely distributed in nature, particularly as derivatives in plant essential oils and as intermediates in biochemical pathways. For instance, the related compound 4-hydroxy-3-methyl benzaldehyde has been identified in natural sources like mangrove bark oil. thegoodscentscompany.com

In a metabolomics workflow, this compound would be analyzed using platforms such as GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are employed to separate and detect a wide array of metabolites in complex biological samples. The goal of such untargeted metabolomics studies is often to discover biomarkers or to understand metabolic responses to stimuli by comparing the metabolite profiles of different sample groups. Given its volatility, GC-MS is particularly well-suited for the detection and quantification of this compound, which could be identified in studies of plant metabolism, food science, or environmental analysis.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In research, DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method combined with a basis set like 6-311++G(d,p), are frequently employed to model the behavior of benzaldehyde derivatives. This approach allows for the prediction of molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.

For a molecule like this compound, DFT calculations are used to determine its most stable conformation and to analyze the influence of its substituent groups (methoxy, methyl, and aldehyde) on the aromatic ring's electronic structure and reactivity. These theoretical calculations provide fundamental insights that complement experimental findings.

Optimized Geometrical Parameters and Electronic Properties

A primary output of DFT calculations is the optimized molecular geometry, which provides the most stable arrangement of atoms in space. This includes theoretical values for bond lengths, bond angles, and dihedral angles. Studies on the closely related molecule 4-methoxybenzaldehyde show that the calculated parameters are in good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational model. For this compound, DFT would similarly predict the precise C-C bond lengths within the benzene ring, the C=O bond of the aldehyde, and the C-O bonds of the methoxy group, as well as the planarity of the molecule.

Table 2: Representative Geometrical Parameters (Illustrative data from 4-methoxybenzaldehyde study)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1-C2 (aromatic) | 1.393 |

| Bond Length (Å) | C-C (ring-aldehyde) | 1.472 |

| Bond Length (Å) | C=O (aldehyde) | 1.215 |

| Bond Angle (°) | C2-C1-C6 (aromatic) | 121.2 |

Note: Data is for the analogous compound 4-methoxybenzaldehyde and serves to illustrate the output of DFT calculations.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MESP map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MESP map would highlight specific reactive sites:

Negative Regions (Red/Yellow): These areas indicate electron-rich zones and are susceptible to electrophilic attack. The oxygen atoms of the carbonyl group (C=O) and the methoxy group (-OCH₃) would be the most prominent regions of negative potential.

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic ring would exhibit positive electrostatic potential.

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other chemical reagents.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The analysis of these orbitals is fundamental to understanding electronic transitions and chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely distributed over the electron-rich benzene ring and the methoxy group.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be localized primarily on the electron-withdrawing aldehyde group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap indicates that the molecule is more easily polarized, kinetically less stable, and more chemically reactive. This gap is directly related to the electronic absorption properties of the molecule and helps explain the charge transfer interactions that occur within it. From the HOMO and LUMO energy values, several key chemical reactivity descriptors can be calculated.

Table 3: Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

Applications of 4 Methoxy 3 Methylbenzaldehyde and Its Derivatives in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the 4-methoxy-3-methylbenzaldehyde ring makes it a proficient starting material for constructing elaborate organic compounds. The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions, enabling carbon-carbon and carbon-nitrogen bond formation, which is fundamental to molecular elaboration.

Research has demonstrated its utility in various synthetic pathways. For instance, it is a documented precursor in the preparation of (4-methoxy-3-methylphenyl)-2-nitroalkene, a valuable intermediate for further chemical transformations. sigmaaldrich.comalkalisci.com Furthermore, its role has been highlighted in the total synthesis of complex natural products, such as the cadinane (B1243036) sesquiterpenoid Alanense A, where it was utilized in the early stages of a multi-step synthesis to construct a key fragment of the target molecule. acs.org

Precursor for Pharmaceuticals

The molecular scaffold of this compound is present in various compounds investigated for their therapeutic potential. Its derivatives have shown promise in the development of new pharmaceutical agents. In one notable application, the compound is used as a starting material in a three-component reaction to synthesize novel 5-arylidenethiazolidinones. rsc.org Certain compounds within this class were subsequently identified as having apoptotic properties, indicating their potential as anticancer agents. rsc.org

Additionally, this compound serves as a key reagent in synthetic studies focused on developing chalcone (B49325) analogs. These studies investigate the resulting molecules as potent inhibitors of nuclear factor-kappa B (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer and inflammatory diseases. This research underscores the compound's importance as a foundational element for molecules with significant biological activity.

Intermediates for Agrochemicals

While specific, large-scale applications in the agrochemical industry are not extensively documented in peer-reviewed literature, the structural motifs derived from this compound are relevant to the design of bioactive compounds. Chemical databases categorize the compound as an "agrochemical intermediate," suggesting its use in the synthesis of proprietary or developmental agricultural products. bldpharm.comthieme-connect.de The utility of closely related structures in agrochemical applications further supports its potential in this field; for example, 4-methoxy-3-(2-propynyloxy)benzenecarbaldehyde, an analogue, is noted for its use in agrochemical synthesis.

Specialty Materials Synthesis

The application of this compound extends to the synthesis of specialty chemicals, including dyes and potential polymer additives. General studies on benzaldehyde (B42025) derivatives note their role as intermediates in the preparation of aniline (B41778) dyes and as additives for plastics. elixirpublishers.com More specifically, a patent has identified this compound as a component in the synthesis of agents used for dyeing keratinous fibers, highlighting a direct application in the formulation of specialized consumer products. google.com

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is an effective precursor for their synthesis. The aldehyde group readily participates in cyclization and condensation reactions to form a variety of ring systems.

A significant example is its use in an oxa-Michael-initiated cascade reaction with levoglucosenone, a derivative of cellulose. beilstein-journals.orgnih.gov This reaction leads to the formation of complex, bridged heterocyclic products in good yields. beilstein-journals.orgnih.gov Another key application is in the multicomponent synthesis of 5-arylidenethiazolidinones, where the aldehyde condenses with a thiazolidine-2,4-dione core to form the final heterocyclic product, which has been investigated for its pharmaceutical properties. rsc.org

Table 2: Examples of Complex Molecules Synthesized from this compound

| Starting Compound | Reaction Type | Product Class | Application Area |

| This compound | Knoevenagel Condensation | (4-methoxy-3-methylphenyl)-2-nitroalkene | Organic Synthesis Intermediate |

| This compound | Multi-step Synthesis | Alanense A (Sesquiterpenoid) | Natural Product Synthesis |

| This compound | Three-component Reaction | 5-Arylidenethiazolidinones | Pharmaceuticals (Apoptosis Inducers) |

| This compound | Oxa-Michael Cascade | Bridged Heterocycles | Complex Molecule Synthesis |

Use in Ligand Design for Catalysis

In the field of catalysis, ligands play a critical role in modulating the activity and selectivity of metal centers. This compound is a useful precursor for synthesizing specific types of ligands, particularly through the formation of Schiff bases.

A doctoral thesis describes the synthesis of a ligand framework where this compound undergoes a Schiff base condensation with an amine. This reaction creates an imine linkage, and the resulting molecule is designed to coordinate with metal ions to form catalytic complexes. Patents also describe the inclusion of this aldehyde in the generation of combinatorial chemical libraries via Schiff's base reductive alkylations, a technique that can be used to rapidly produce a wide variety of compounds, including potential ligands for screening in catalytic applications. google.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

One area of investigation involves multi-step transformations from readily available starting materials like substituted phenols or benzaldehydes. For instance, a synthetic route starting from 2,4-dimethoxy-3-methylbenzaldehyde (B1295677) has been reported. This process involves selective demethylation and other functional group transformations to arrive at the target molecule.

Another approach focuses on the oxidation of corresponding alcohols. For example, 2,5-dimethoxy-3-methylbenzaldehyde has been synthesized by the selenium dioxide oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene. mdma.ch This highlights the potential for developing selective oxidation methods for precursors to 4-methoxy-3-methylbenzaldehyde.

Future research in this area will likely focus on catalytic methods, including biocatalysis and photocatalysis, to develop greener and more atom-economical synthetic routes. The use of renewable starting materials and the reduction of hazardous reagents are also important considerations for novel synthetic pathway development.

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The reactivity of this compound is primarily dictated by the aldehyde functional group and the electronic effects of the methoxy (B1213986) and methyl substituents on the aromatic ring.

The aldehyde group is susceptible to nucleophilic attack, forming the basis for a wide range of derivatization reactions. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The methyl group also contributes to this activating effect.

Recent research has delved into the mechanistic details of reactions involving similar benzaldehyde (B42025) derivatives. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the aerobic oxidation of aromatic aldehydes to carboxylic acids. mdpi.com Mechanistic studies, including the use of isotopes like ¹⁸O₂, have been employed to elucidate the reaction pathways, which can involve the formation of intermediates like Breslow intermediates and peroxide anions. mdpi.com Understanding these mechanisms allows for the fine-tuning of reaction conditions to favor desired products, such as esters in the case of oxidative esterification. mdpi.com

Future research will likely employ advanced spectroscopic techniques and computational modeling to provide a more detailed picture of transition states and reaction intermediates. This will enable a more rational design of catalysts and reaction conditions for complex transformations involving this compound.

Development of New Derivatization Strategies

The creation of new derivatives of this compound is a significant area of research, driven by the quest for novel compounds with interesting biological and material properties. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations.

Common derivatization strategies include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid.

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (4-methoxy-3-methylphenyl)methanol.

Condensation Reactions: The aldehyde readily undergoes condensation reactions with amines and other nucleophiles to form Schiff bases and other imine derivatives. researchgate.net For example, vanillin (B372448), a structurally related compound, has been used to synthesize a variety of Schiff bases with aromatic amines. researchgate.net

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, to create more complex molecular architectures.

Recent studies have focused on synthesizing benzyloxybenzaldehyde derivatives as potential inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3). mdpi.comnih.gov These studies often involve the O-alkylation of a corresponding phenol (B47542) to introduce a benzyloxy group. mdpi.com For instance, 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde was synthesized and found to be a potent and selective inhibitor of ALDH1A3. mdpi.com

Future efforts in this area will likely explore the use of modern synthetic methodologies, such as C-H activation and cross-coupling reactions, to introduce a wider range of functional groups and create diverse libraries of this compound derivatives for screening in various applications.

Computational Studies for Predictive Modeling in Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and spectroscopic properties of benzaldehyde derivatives. nih.govrsc.orgmdpi.com

These computational studies can provide valuable insights into:

Reaction Mechanisms: By calculating the energies of reactants, products, intermediates, and transition states, computational models can help elucidate reaction pathways and predict reaction kinetics. mdpi.com

Structure-Activity Relationships: For biologically active derivatives, computational docking studies can predict how these molecules bind to target proteins. mdpi.comnih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors. For example, computational studies have supported the experimental findings that benzyloxybenzaldehyde derivatives are good binders to the ALDH1A3 isoform. mdpi.comnih.gov

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the characterization of new compounds. mdpi.com

For instance, a theoretical study on benzaldehyde derivatives as tyrosinase inhibitors used ab initio calculations to investigate the relationship between their electronic structure and inhibitory activity. nih.gov The study concluded that the aldehyde group is necessary for the inhibitory effect and that the methoxy group at the C4 position can contribute to this activity. nih.gov

The future of computational modeling in this field lies in the development of more accurate and efficient methods, as well as the integration of machine learning and artificial intelligence to analyze large datasets and predict the properties and synthetic accessibility of novel this compound derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. almacgroup.comresearchgate.net Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. researchgate.netvapourtec.comrsc.org

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles are readily applicable. For example, a polymerized N-heterocyclic carbene (NHC) catalyst has been used in a continuous-flow reactor for the oxidation of benzaldehyde. mdpi.com This demonstrates the potential for developing continuous processes for the transformation of this compound.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. beilstein-journals.orgchimia.chchemrxiv.org These platforms can systematically vary reaction parameters and reagents, allowing for high-throughput screening of conditions and the rapid generation of derivatives for biological evaluation. chimia.ch

The future in this area will likely see the development of fully automated, end-to-end processes for the synthesis and purification of this compound and its derivatives. beilstein-journals.orgsemanticscholar.org This will involve the integration of online analytical techniques for real-time monitoring and optimization of reactions.

Investigation of Attractant Properties for Nematodes

Emerging research is exploring the potential of this compound and related compounds as attractants for nematodes, which could have significant implications for agriculture. nih.gov Plant-parasitic nematodes are major agricultural pests that cause significant crop damage worldwide. eurekalert.org Developing effective and environmentally friendly control strategies is a key research priority.

One promising approach is the use of nematode attractants in "lure-and-kill" or trapping systems. nih.gov Studies have shown that certain aromatic compounds, including benzaldehydes, can attract nematodes. nih.gov For example, a study investigating the attractiveness of various benzenoid compounds to root-knot nematodes (Meloidogyne species) found that several aldehydes, such as 2-methoxybenzaldehyde (B41997) and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), were effective attractants. nih.gov